![molecular formula C15H10N8S B252586 3-(Benzotriazol-1-ylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B252586.png)
3-(Benzotriazol-1-ylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzotriazol-1-ylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(Benzotriazol-1-ylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound targets specific enzymes and proteins that are involved in cancer cell growth, inflammation, and microbial growth.
Biochemical and Physiological Effects:
Studies have shown that 3-(Benzotriazol-1-ylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, reduce inflammation in various diseases, and inhibit the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(Benzotriazol-1-ylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments are its potential applications in various fields of scientific research. However, the limitations of using this compound are its toxicity and potential side effects, which require further investigation.
Zukünftige Richtungen
The future directions of research on 3-(Benzotriazol-1-ylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are vast. Some of the future directions include investigating its potential applications in drug development, studying its toxicity and potential side effects, and exploring its mechanism of action in greater detail. Additionally, further research is needed to investigate its potential applications in various diseases and to develop more efficient synthesis methods.
Conclusion:
In conclusion, 3-(Benzotriazol-1-ylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown potential in various fields of scientific research. Its potential applications in drug development, anti-cancer, anti-inflammatory, and antimicrobial properties make it a promising compound for future research. However, further investigation is needed to understand its mechanism of action, toxicity, and potential side effects.
Synthesemethoden
The synthesis method of 3-(Benzotriazol-1-ylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-amino-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with benzotriazole in the presence of a coupling agent. The reaction is carried out under controlled conditions, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
The potential applications of 3-(Benzotriazol-1-ylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. This compound has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases. Additionally, this compound has been studied for its antimicrobial properties and has shown potential in inhibiting the growth of various bacteria and fungi.
Eigenschaften
Molekularformel |
C15H10N8S |
---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
3-(benzotriazol-1-ylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H10N8S/c1-2-6-12-11(5-1)17-21-22(12)9-13-18-19-15-23(13)20-14(24-15)10-4-3-7-16-8-10/h1-8H,9H2 |
InChI-Schlüssel |
ZEVUGHNZWGAZNP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)C5=CN=CC=C5 |
Kanonische SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)C5=CN=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.